molecular formula C7H6ClN3O4S2 B1668834 Chlorothiazide CAS No. 58-94-6

Chlorothiazide

Cat. No.: B1668834
CAS No.: 58-94-6
M. Wt: 295.7 g/mol
InChI Key: JBMKAUGHUNFTOL-UHFFFAOYSA-N
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Description

Chlorothiazide, also known by its chemical name 6-chloro-2H-1,2,4-benzothiadiazine-7-sulfonamide-1,1-dioxide, is a white crystalline powder. Its molecular formula is C7H6ClN3O4S2, and it has a molecular weight of 295.72300. This compound exhibits pharmacological effects related to diuresis, blood pressure reduction, and impacts on renal hemodynamics and glomerular filtration function .

Biochemical Analysis

Biochemical Properties

Chlorothiazide plays a crucial role in biochemical reactions by inhibiting active chloride reabsorption at the early distal tubule via the sodium-chloride cotransporter . This inhibition results in an increase in the excretion of sodium, chloride, and water . This compound interacts with various enzymes and proteins, including carbonic anhydrases in vascular tissue, which it inhibits . Additionally, it activates calcium-activated potassium channels in vascular smooth muscles, leading to vasodilation .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by promoting water loss from the body, which is essential for its diuretic effect . This compound also affects cell signaling pathways by activating calcium-activated potassium channels, leading to vasodilation . Furthermore, it impacts gene expression by inhibiting carbonic anhydrases, which play a role in various cellular processes . This compound’s effect on cellular metabolism includes the loss of potassium and an increase in serum uric acid levels .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a diuretic by inhibiting active chloride reabsorption at the early distal tubule via the sodium-chloride cotransporter . This inhibition leads to an increase in the excretion of sodium, chloride, and water . This compound binds to and inhibits carbonic anhydrases in vascular tissue, contributing to its vasodilatory effect . Additionally, it activates calcium-activated potassium channels in vascular smooth muscles, further promoting vasodilation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but its degradation can occur under certain conditions . Long-term effects on cellular function observed in in vitro and in vivo studies include sustained diuretic activity and continued vasodilation . Prolonged use may lead to electrolyte imbalances, such as hypokalemia and hyperuricemia .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces blood pressure and promotes diuresis . At high doses, toxic or adverse effects may occur, including severe electrolyte imbalances and dehydration . Threshold effects observed in studies indicate that there is a dose-dependent response, with higher doses leading to more pronounced effects .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes such as carbonic anhydrases and the sodium-chloride cotransporter . These interactions affect metabolic flux and metabolite levels, leading to increased excretion of sodium, chloride, and water . This compound also impacts potassium and uric acid metabolism, resulting in the loss of potassium and an increase in serum uric acid levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound’s localization and accumulation within tissues are influenced by its binding to carbonic anhydrases and other proteins . This distribution is essential for its diuretic and vasodilatory effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the distal tubule cells of the kidney . It exerts its activity by inhibiting the sodium-chloride cotransporter in these cells . This compound’s function is also influenced by its interaction with carbonic anhydrases in vascular tissue, contributing to its vasodilatory effect . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, enhancing its efficacy .

Preparation Methods

Chlorothiazide can be synthesized from 2-chloroaniline as a starting material. The specific synthetic routes and reaction conditions are involved in its production .

Chemical Reactions Analysis

Chlorothiazide undergoes various chemical reactions, including inhibition of sodium and chloride reabsorption in the distal convoluted tubules of the kidneys. This leads to increased excretion of sodium, potassium, chloride, and other ions. The exact mechanism of action is not fully understood, but it likely involves inhibition of carbonic anhydrase and phosphodiesterase enzymes. The compound’s primary effects include diuresis and blood pressure reduction .

Scientific Research Applications

Chlorothiazide finds applications in several areas:

    Edematous Conditions: It is used to manage excess fluid associated with congestive heart failure, liver cirrhosis, renal diseases, and other edematous conditions.

    Hypertension: this compound is employed as an antihypertensive agent, either alone or in combination with other drugs.

    Nephrogenic Diabetes Insipidus: It helps treat central or renal diabetes insipidus.

    Kidney Stone Prevention: this compound is used to prevent calcium-containing kidney stones[,].

Comparison with Similar Compounds

Chlorothiazide belongs to the thiazide diuretic class. While it shares mechanisms with other thiazides, its unique features set it apart. Similar compounds include hydrothis compound, bendroflumethiazide, and indapamide[1,4].

Properties

IUPAC Name

6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-7-sulfonamide
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InChI

InChI=1S/C7H6ClN3O4S2/c8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h1-3H,(H,10,11)(H2,9,12,13)
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InChI Key

JBMKAUGHUNFTOL-UHFFFAOYSA-N
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Canonical SMILES

C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)N=CN2
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Molecular Formula

C7H6ClN3O4S2
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DSSTOX Substance ID

DTXSID0022800
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Molecular Weight

295.7 g/mol
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Physical Description

Crystals; white powder. (NTP, 1992), Solid
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Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 67.1 °F (NTP, 1992), SOL IN WATER: 0 G/L @ PH 4, 0.65 G/L @ PH 7; SOL IN ALKALINE AQ SOLN, FREELY SOL IN DIMETHYLFORMAMIDE & DIMETHYL SULFOXIDE; SLIGHTLY SOL IN METHANOL & PYRIDINE; PRACTICALLY INSOL IN ETHER, BENZENE, & CHLOROFORM, 3.98e-01 g/L
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Mechanism of Action

As a diuretic, chlorothiazide inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water. Thiazides like chlorothiazide also inhibit sodium ion transport across the renal tubular epithelium through binding to the thiazide sensitive sodium-chloride transporter. This results in an increase in potassium excretion via the sodium-potassium exchange mechanism. The antihypertensive mechanism of chlorothiazide is less well understood although it may be mediated through its action on carbonic anhydrases in the smooth muscle or through its action on the large-conductance calcium-activated potassium (KCa) channel, also found in the smooth muscle., THE MECHANISM BY WHICH THIAZIDE DIURETICS LOWER BLOOD PRESSURE HAS NOT BEEN FIRMLY ESTABLISHED. /THIAZIDE DIURETICS/, ...INDICATED THAT BENZOTHIADIAZIDES HAVE A DIRECT EFFECT ON RENAL TUBULAR TRANSPORT OF SODIUM & CHLORIDE INDEPENDENT OF CARBONIC ANHYDRASE INACTIVATION. /THIADIAZIDES/, IRRESPECTIVE OR ULTIMATE MECHANISM, IT APPEARS THAT DIURETIC THIAZIDES RELAX PERIPHERAL ARTERIOLAR SMOOTH MUSCLE. /THIAZIDES/, CARBONIC ANHYDRASE INHIBITOR WITHOUT EXCESSIVE BICARBONATE EXCRETION WITH RESULTANT ACIDOSIS., For more Mechanism of Action (Complete) data for CHLOROTHIAZIDE (10 total), please visit the HSDB record page.
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Color/Form

Crystals, WHITE OR PRACTICALLY WHITE

CAS No.

58-94-6
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Melting Point

648 to 649 °F (Decomposes) (NTP, 1992), 342.5-343, Decomposes at 342.5-343 °C, 350 °C
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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